3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-1-ol
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Overview
Description
3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-1-ol is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a hydroxymethyl group attached to the triazole ring and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-1-ol can be achieved through several methods. One common approach involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method typically involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The hydroxymethyl group can be introduced through subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale click chemistry processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: The compound can be used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound without the hydroxymethyl and propanol groups.
4-(hydroxymethyl)-1H-1,2,3-triazole: Lacks the propanol chain.
3-(1H-1,2,3-triazol-1-yl)propan-1-ol: Lacks the hydroxymethyl group.
Uniqueness
3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-1-ol is unique due to the presence of both the hydroxymethyl group and the propanol chain, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not possible with simpler triazole derivatives.
Properties
IUPAC Name |
3-[4-(hydroxymethyl)triazol-1-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c10-3-1-2-9-4-6(5-11)7-8-9/h4,10-11H,1-3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XROZELKTFLMHSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCCO)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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